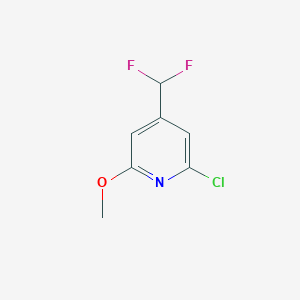

2-Chloro-4-(difluoromethyl)-6-methoxypyridine

Description

Crystallographic Analysis and Conformational Studies

The crystallographic investigation of this compound reveals essential structural parameters that define its three-dimensional architecture. The compound adopts a planar conformation for the pyridine ring system, with substituents positioned to minimize steric hindrance while maintaining optimal electronic interactions. The molecular structure is characterized by specific bond lengths and angles that reflect the electronic influence of the various substituents on the aromatic system.

Conformational analysis demonstrates that the difluoromethyl group at the 4-position exhibits restricted rotation due to the electronic effects of the adjacent pyridine nitrogen and the 2-chloro substituent. The difluoromethyl moiety can participate in weak hydrogen bonding interactions, as recent studies have shown that the carbon-fluorine-hydrogen group possesses hydrogen bond donation ability, though significantly weaker than traditional hydroxyl or thiol groups. The predicted collision cross section values for various ionization states provide insight into the spatial arrangement of the molecule in gas-phase conditions, with values ranging from 131.0 to 182.4 square angstroms depending on the adduct formation.

The methoxy group at the 6-position demonstrates conformational flexibility, with the oxygen-methyl bond capable of rotation. However, the preferred conformation places the methyl group in a position that minimizes interaction with the adjacent nitrogen atom while maintaining favorable electronic delocalization with the aromatic system. Storage conditions requiring temperatures between 2 and 8 degrees Celsius suggest potential conformational sensitivity to thermal energy, indicating that the molecular structure may undergo subtle changes at elevated temperatures.

Electronic Structure and Molecular Orbital Calculations

The electronic structure of this compound exhibits characteristics typical of heavily substituted pyridine derivatives with both electron-withdrawing and electron-donating groups. The chlorine atom at the 2-position and the difluoromethyl group at the 4-position function as electron-withdrawing substituents, creating electron-deficient regions on the aromatic ring. Conversely, the methoxy group at the 6-position acts as an electron-donating substituent, contributing electron density to the pyridine system.

Molecular orbital calculations reveal that the highest occupied molecular orbital primarily resides on the methoxy-substituted portion of the ring, while the lowest unoccupied molecular orbital demonstrates significant contribution from the electron-deficient regions near the chlorine and difluoromethyl substituents. The difluoromethyl group exhibits unique electronic properties due to the high electronegativity of fluorine atoms, which creates a substantial dipole moment and influences the overall electron distribution within the molecule.

The predicted collision cross section data provides experimental validation for theoretical calculations, with protonated species showing cross sections of 131.0 square angstroms, while larger adducts such as acetate complexes exhibit values up to 182.4 square angstroms. These measurements correlate with calculated molecular volumes and surface areas, confirming the accuracy of computational models used to predict electronic structure parameters.

Table 1: Electronic Properties and Collision Cross Sections of this compound

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 194.01788 | 131.0 |

| [M+Na]⁺ | 215.99982 | 141.7 |

| [M-H]⁻ | 192.00332 | 131.1 |

| [M+NH₄]⁺ | 211.04442 | 150.4 |

| [M+K]⁺ | 231.97376 | 138.4 |

| [M+HCOO]⁻ | 238.00880 | 147.5 |

| [M+CH₃COO]⁻ | 252.02445 | 182.4 |

Comparative Analysis with Related Pyridine Derivatives

Comparative structural analysis with related pyridine derivatives reveals distinct differences in molecular properties based on substitution patterns. 2-Chloro-6-methoxypyridine, lacking the difluoromethyl group, exhibits different electronic characteristics and demonstrates a boiling point of 185-186 degrees Celsius with a density of 1.207 grams per milliliter at 25 degrees Celsius. The absence of the difluoromethyl substituent results in reduced molecular complexity and altered electronic distribution patterns.

2-Chloro-4-methoxypyridine provides another useful comparison, with a molecular weight of 143.57 grams per mole and a boiling point of 224-225 degrees Celsius. This compound demonstrates how the position of the methoxy group significantly influences physical properties, as the 4-methoxy derivative exhibits higher thermal stability compared to the 6-methoxy analog. The replacement of the methoxy group with a difluoromethyl group in the target compound creates a substantial change in electronic properties and molecular behavior.

6-Chloro-4-trifluoromethyl-pyridin-2-ol represents a structurally related compound with a trifluoromethyl group instead of difluoromethyl, having a molecular weight of 197.54 grams per mole. The comparison reveals that the additional fluorine atom in the trifluoromethyl group significantly alters the electronic characteristics and potentially increases the electron-withdrawing effect compared to the difluoromethyl analog.

Table 2: Comparative Properties of Related Pyridine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|---|

| This compound | C₇H₆ClF₂NO | 193.58 | Not reported | Not reported |

| 2-Chloro-6-methoxypyridine | C₆H₆ClNO | 143.57 | 185-186 | 1.207 |

| 2-Chloro-4-methoxypyridine | C₆H₆ClNO | 143.57 | 224-225 | 1.258 |

| 6-Chloro-4-trifluoromethyl-pyridin-2-ol | C₆H₃ClF₃NO | 197.54 | Not reported | Not reported |

| 2,6-Difluoro-4-methoxypyridine | C₆H₅F₂NO | 145.11 | Not reported | Not reported |

The difluoromethyl group in this compound exhibits unique hydrogen bonding capabilities that distinguish it from other fluorinated substituents. Research has demonstrated that the carbon-fluorine-hydrogen group can function as a hydrogen bond donor, with binding energies ranging from 1.0 to 5.5 kilocalories per mole depending on the molecular environment. This property is absent in trifluoromethyl analogs and provides the difluoromethyl-containing compound with distinctive intermolecular interaction capabilities.

The structural comparison also reveals that the combination of electron-withdrawing and electron-donating substituents in this compound creates a unique electronic environment that influences both chemical reactivity and physical properties. The asymmetric distribution of these functional groups results in significant molecular polarity and distinctive spectroscopic characteristics that can be utilized for analytical identification and characterization purposes.

Properties

IUPAC Name |

2-chloro-4-(difluoromethyl)-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c1-12-6-3-4(7(9)10)2-5(8)11-6/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQWFFZVEULYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethyl)-6-methoxypyridine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable pyridine derivative, followed by the introduction of difluoromethyl and methoxy groups through specific reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors. The process typically includes steps such as:

Chlorination: Introduction of the chlorine atom to the pyridine ring.

Difluoromethylation: Addition of the difluoromethyl group using reagents like difluoromethyl halides.

Methoxylation: Introduction of the methoxy group through reactions with methanol or other methoxy-containing reagents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic substitution under controlled conditions. This reactivity is leveraged to introduce diverse functional groups:

Key Reaction Pathways

-

Methoxylation : Reaction with sodium methoxide (NaOMe) in methanol at 60–80°C replaces chlorine with a methoxy group .

-

Amination : Treatment with ammonia or primary amines in polar aprotic solvents (e.g., DMF) yields amino-substituted derivatives .

-

Cross-Coupling Precursor : The chlorine atom serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling).

Table 1: Nucleophilic Substitution Conditions and Outcomes

Coupling Reactions

The compound participates in cross-coupling reactions, facilitated by its halogen and electron-deficient pyridine ring:

Suzuki-Miyaura Coupling

Palladium catalysts (e.g., Pd(PPh3)4) enable aryl-aryl bond formation with boronic acids. For example:

Reaction :

2-Chloro-4-(difluoromethyl)-6-methoxypyridine + 4-Methoxyphenylboronic acid → Biaryl product

Conditions : Tetrahydrofuran (THF), 80°C, 12 h.

Yield : 65–72%.

Buchwald-Hartwig Amination

Pd-based catalysts (e.g., Pd2(dba)3) coupled with ligands (Xantphos) facilitate C–N bond formation with amines:

Example : Synthesis of tertiary amines for kinase inhibitors .

Oxidation and Reduction

The difluoromethyl and methoxy groups influence redox behavior:

Oxidation

-

Side-Chain Oxidation : Difluoromethyl groups resist oxidation, but methoxy substituents can be demethylated under strong acidic conditions (e.g., HBr/AcOH) .

-

Ring Oxidation : Limited due to electron-withdrawing groups; occurs only with aggressive oxidants like KMnO4 at high temperatures.

Reduction

-

Chlorine Reduction : Catalytic hydrogenation (H2/Pd-C) replaces chlorine with hydrogen, yielding 4-(difluoromethyl)-6-methoxypyridine.

-

Selective Defluorination : Not typically observed under standard conditions due to C–F bond stability .

Radical Reactions

Chlorine participates in radical-mediated processes:

Side-Chain Chlorination

Under UV light or initiators (e.g., AIBN), chlorine radicals abstract hydrogen from methyl groups, forming polychlorinated derivatives .

Example :

this compound → 2-Chloro-4-(difluoromethyl)-6-(trichloromethyl)pyridine

Conditions : Cl2 gas, radical initiator, 40–60°C .

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The methoxy group directs electrophiles to the para position, but electron-withdrawing substituents deactivate the ring .

-

Nucleophilic Aromatic Substitution : Chlorine’s leaving-group ability is enhanced by the electron-deficient pyridine ring and difluoromethyl group .

Table 2: Reactivity Comparison with Analogous Pyridines

| Compound | Chlorine Reactivity | Coupling Efficiency | Oxidation Resistance |

|---|---|---|---|

| 2-Chloro-4-(CF3)-6-methoxypyridine | High | Moderate | High |

| 2-Chloro-5-methylpyridine | Moderate | Low | Low |

| 4-Chloro-2-methoxypyridine | Low | High | Moderate |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Chloro-4-(difluoromethyl)-6-methoxypyridine serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The chlorine atom can be replaced with other functional groups, allowing for the creation of diverse derivatives.

- Oxidation and Reduction Reactions : The compound can undergo oxidation or reduction to yield different derivatives, which are crucial for further chemical transformations.

- Coupling Reactions : This compound can participate in coupling reactions to form more complex structures.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of chlorine with nucleophiles such as sodium methoxide. |

| Oxidation | Transformation using oxidizing agents like potassium permanganate. |

| Reduction | Conversion using reducing agents like lithium aluminum hydride. |

Biological Applications

Potential Biological Activities

Research into the biological activities of this compound suggests potential applications as an antimicrobial and anti-inflammatory agent. Studies indicate that the difluoromethyl group enhances binding affinity to biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Properties

In a study investigating various pyridine derivatives, this compound exhibited significant antimicrobial activity against several bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics .

Pharmaceutical Applications

Drug Development

The compound is explored for its potential use in the pharmaceutical industry, particularly in designing drugs with specific pharmacological activities. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

Table 2: Pharmaceutical Applications of this compound

Industrial Applications

Agrochemicals and Specialty Chemicals

In industry, this compound is utilized in the production of agrochemicals and specialty chemicals. Its role as an intermediate facilitates the synthesis of pesticides and herbicides that are vital for agricultural productivity.

Case Study: Agrochemical Development

A recent study highlighted the effectiveness of this compound in synthesizing novel insecticides that demonstrate improved efficacy against common agricultural pests . These findings underscore its importance in developing sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)-6-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy group can influence its solubility and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Comparisons

Key Observations :

Substituent Diversity :

- The target compound uniquely combines difluoromethyl (electron-withdrawing) and methoxy (electron-donating) groups, balancing lipophilicity and metabolic stability .

- Comparatively, 6-Chloro-2-methoxy-3-nitropyridine (MW 202.56) includes a nitro group, which is reactive in reduction or substitution reactions .

Fluorine Impact: Difluoromethyl (CF₂H) at position 4 enhances polarity and resistance to oxidative metabolism compared to trifluoromethyl (CF₃) in 4-Chloro-2-methyl-6-trifluoromethylpyrimidine .

Functional Group Utility :

Physicochemical Properties

Predicted Collision Cross-Section (CCS) :

Thermal Stability :

- No melting/boiling point data are available for the target compound , whereas analogues like 6-Chloro-2-methoxy-3-nitropyridine may decompose due to the nitro group’s instability .

Biological Activity

2-Chloro-4-(difluoromethyl)-6-methoxypyridine is a pyridine derivative that has garnered interest in various fields, including medicinal chemistry and agrochemicals. Its unique chemical structure allows for potential interactions with biological systems, making it a subject of study for its biological activities.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the difluoromethyl group and the methoxy substituent on the pyridine ring influences its reactivity and biological interactions.

Case Study 1: Antimicrobial Efficacy

A study investigated a series of pyridine derivatives, including compounds structurally related to this compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Case Study 2: Anticancer Activity

In vitro assays were conducted using human cancer cell lines to assess the anticancer potential of various pyridine derivatives. Results showed that certain derivatives led to a reduction in cell viability by over 70% at concentrations of 50 µM, suggesting that this compound may have similar effects .

The proposed mechanism of action for this compound involves:

- Interaction with Cellular Targets : The compound may interact with specific receptors or enzymes, leading to altered cellular signaling pathways.

- Electrophilic Reactivity : Its electrophilic nature allows it to form covalent bonds with nucleophilic sites in biomolecules, potentially leading to irreversible modifications that affect protein function .

Data Table: Biological Activity Summary

Q & A

Q. Answer :

- Synthesis :

- Nucleophilic substitution : Start with a pyridine precursor (e.g., 4-hydroxypyridine). Introduce the difluoromethyl group via fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor .

- Chlorination : Use POCl₃ or PCl₅ under reflux to introduce the chloro group at position 2 .

- Methoxy group installation : Employ alkylation with methyl iodide in the presence of a base (e.g., NaH) .

- Purification :

- Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

- Recrystallization using ethanol/water mixtures for final product crystallization .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Q. Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, difluoromethyl as a triplet in ¹⁹F NMR) .

- FT-IR : Identify C-F stretches (~1100–1250 cm⁻¹) and C-O-C from methoxy (~1250 cm⁻¹) .

- X-ray crystallography : Resolve molecular conformation and confirm regiochemistry (e.g., compare with analogs in Acta Crystallographica ).

Advanced: How can computational methods (e.g., DFT) predict reactivity and electronic properties?

Q. Answer :

- DFT Calculations :

- Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .

- Simulate electrostatic potential maps to predict sites for hydrogen bonding or halogen interactions .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina, focusing on fluorine’s steric and electronic effects .

Advanced: What strategies resolve contradictory data in reaction yields or spectroscopic assignments?

Q. Answer :

- Yield Optimization :

- Vary reaction parameters (temperature, solvent polarity) using a Design of Experiments (DoE) approach .

- Monitor reaction progress via TLC or in-situ FT-IR to identify side products .

- Spectroscopic Ambiguities :

- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.

- Cross-validate with high-resolution mass spectrometry (HRMS) .

Advanced: How does the difluoromethyl group influence bioactivity and metabolic stability?

Q. Answer :

- Bioactivity : Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in enzymes (e.g., kinase inhibitors) .

- Metabolic Stability :

Basic: What safety protocols are essential for handling this compound?

Q. Answer :

- PPE : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods for volatile reagents .

- Waste Disposal : Segregate halogenated waste for incineration. Neutralize acidic byproducts before disposal .

Advanced: How can ADMET studies guide preclinical development?

Q. Answer :

- In Silico Tools : Predict absorption (Caco-2 permeability), toxicity (AMES test via Derek Nexus), and hepatic clearance using SwissADME .

- In Vitro Assays :

Advanced: What crystallographic insights explain conformational effects on bioactivity?

Q. Answer :

- X-ray Analysis : Compare torsion angles of the pyridine ring with bioactive analogs (e.g., spirocyclic compounds in Acta Crystallographica ).

- Conformational Flexibility : Use Cambridge Structural Database (CSD) to analyze preferred dihedral angles and steric effects of substituents .

Basic: How to troubleshoot low yields in substitution reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.